molecular formula C11H15N B3025476 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-68-3

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3025476
CAS No.: 57414-68-3
M. Wt: 161.24 g/mol
InChI Key: KURFMLFOFWQBKL-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C11H15N . It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions of the tetrahydroquinoline ring. It is a nitrogen-containing heterocycle, which makes it an important scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It has been studied for its activity against various pathogens and its potential as a therapeutic agent for neurodegenerative disorders .

Industry: This compound finds applications in the production of dyes, pesticides, and antioxidants. It is also used as an intermediate in the synthesis of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacological properties and applications compared to other tetrahydroquinoline derivatives .

Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURFMLFOFWQBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCNC2=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529294
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57414-68-3
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

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